molecular formula C12H4Cl6O B1207472 2,2',3,3',6,6'-Hexachloro-4-biphenylol CAS No. 74443-60-0

2,2',3,3',6,6'-Hexachloro-4-biphenylol

Cat. No.: B1207472
CAS No.: 74443-60-0
M. Wt: 376.9 g/mol
InChI Key: RKIONRVDQIIZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',3,3',6,6'-Hexachloro-4-biphenylol is a member of biphenyls and a trichlorobenzene.

Scientific Research Applications

Antiestrogenic Activity

2,2',3,3',6,6'-Hexachloro-4-biphenylol, a hydroxylated polychlorinated biphenyl (PCB), has been studied for its antiestrogenic effects. It exhibits minimal binding to the rat uterine cytosolic estrogen receptor and does not induce proliferation of estrogen-responsive breast cancer cells at concentrations up to 10^(-5) M. Its antiestrogenic effects were also observed in assays where cells were cotreated with 17β-estradiol, indicating its potential to inhibit estrogenic responses (Moore et al., 1997).

Synthesis and Characterization

This chemical, along with other hydroxylated PCBs, has been synthesized and characterized, with many of these compounds detected as residues in human serum. Current research is exploring their activities as agonists and antagonists for endocrine-mediated responses (Safe et al., 1995).

Metabolism Study

The metabolism of 2,2',3,3',6,6'-Hexachlorobiphenyl by human hepatic microsomes has been studied, revealing that it is metabolized with a specific enzymatic profile. This study is crucial for understanding its accumulation in adipose tissue and potential health impacts (Schnellmann et al., 1983).

Estrogenic and Antiestrogenic Properties

The compound's estrogenic and antiestrogenic properties were investigated in various assays, with findings indicating that its structural features influence these activities. It demonstrated both estrogenic and antiestrogenic activities, depending on the specific assay used (Connor et al., 1997).

Properties

CAS No.

74443-60-0

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

2,3,5-trichloro-4-(2,3,6-trichlorophenyl)phenol

InChI

InChI=1S/C12H4Cl6O/c13-4-1-2-5(14)10(16)8(4)9-6(15)3-7(19)11(17)12(9)18/h1-3,19H

InChI Key

RKIONRVDQIIZMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl

74443-60-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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